N-(1-Methylindolin-6-yl)acrylamide
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Overview
Description
N-(1-Methylindolin-6-yl)acrylamide is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is known for its potent agonistic activity on the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylindolin-6-yl)acrylamide typically involves the reaction of indole derivatives with appropriate amides under controlled conditions. One common method involves the use of indole-6-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-methyl-2,3-dihydroindole to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylindolin-6-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of indole derivatives.
Biology: Investigated for its effects on the endocannabinoid system and its potential therapeutic benefits.
Medicine: Explored for its analgesic, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
The compound acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by N-(1-Methylindolin-6-yl)acrylamide leads to the modulation of various physiological processes such as pain, mood, appetite, and immune function. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methylindolin-6-yl)acrylamide: Known for its potent agonistic activity on CB1 and CB2 receptors.
Indole-3-carboxamide: Another indole derivative with similar biological activities.
N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide: A structurally related compound with distinct pharmacological properties
Uniqueness
This compound is unique due to its specific structure, which confers high selectivity and potency for the CB1 and CB2 receptors. This makes it a valuable tool for studying the endocannabinoid system and exploring potential therapeutic applications.
Properties
IUPAC Name |
N-(1-methyl-2,3-dihydroindol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-12(15)13-10-5-4-9-6-7-14(2)11(9)8-10/h3-5,8H,1,6-7H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDTLQARGLFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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